
4-(Chloromethyl)-2-(difluoromethoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2-(difluoromethoxy)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 4-position and a difluoromethoxy group at the 2-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine typically involves the introduction of the chloromethyl and difluoromethoxy groups onto the pyridine ring. One common method is the chloromethylation of 2-(difluoromethoxy)pyridine using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2-(difluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can introduce a carboxyl group.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2-(difluoromethoxy)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules that target specific biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloromethyl and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for these targets. Additionally, the compound’s reactivity can lead to the formation of covalent bonds with target molecules, enhancing its potency and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)pyridine: Lacks the difluoromethoxy group, which can affect its reactivity and applications.
2-(Difluoromethoxy)pyridine:
4-(Bromomethyl)-2-(difluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which can alter its reactivity and properties.
Uniqueness
4-(Chloromethyl)-2-(difluoromethoxy)pyridine is unique due to the combination of the chloromethyl and difluoromethoxy groups on the pyridine ring. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased reactivity in nucleophilic substitution reactions and enhanced binding affinity in biological systems.
Propiedades
Fórmula molecular |
C7H6ClF2NO |
|---|---|
Peso molecular |
193.58 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2 |
Clave InChI |
DCKDFDWNFZIDSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1CCl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


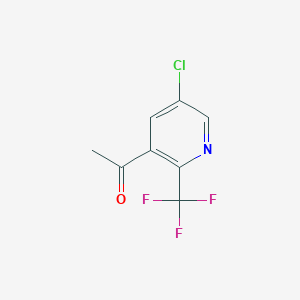
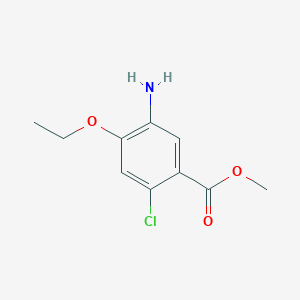
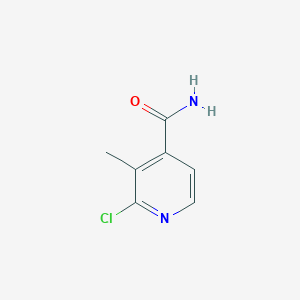
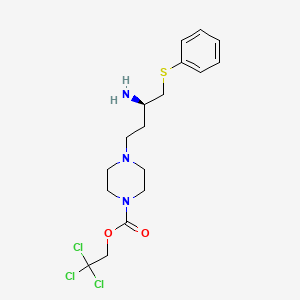
![1-[(Dimethylamino)(dimethyliminio)methyl]-1H-[1,2,3]triazolo[4,5-b]pyridine 3-Oxide Tetrafluoroborate](/img/structure/B13009246.png)
![4-Chloro-6-methoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B13009251.png)
![rel-(1R,4R)-5-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13009254.png)
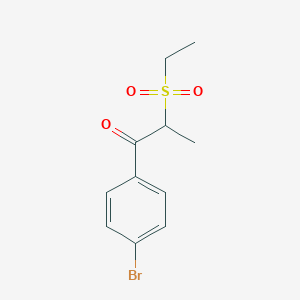
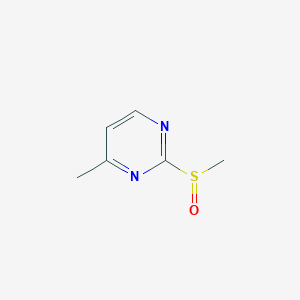
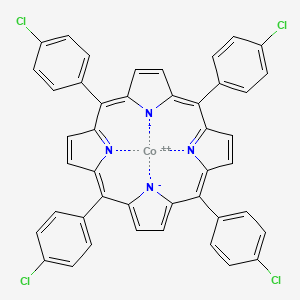

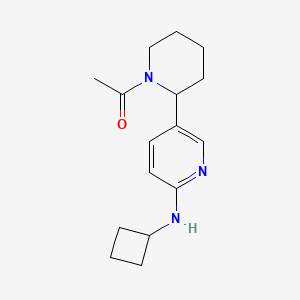
![9-Fluoro-2-azaspiro[5.5]undecane](/img/structure/B13009299.png)
![3-bromo-6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13009300.png)
